

Spectroscopic Analysis of 1-Dodecen-11-yne: A Technical Guide

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Compound of Interest

Compound Name: **1-Dodecen-11-yne**

Cat. No.: **B12090427**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for **1-Dodecen-11-yne**. Direct experimental spectroscopic data for **1-Dodecen-11-yne** is not readily available in public spectral databases. Therefore, this document presents predicted data based on the analysis of its constituent functional groups—a terminal alkene and a terminal alkyne. To offer a valuable comparative reference, this guide also includes experimentally obtained spectroscopic data for the closely related compounds, 1-dodecene and 1-dodecyne.

Predicted Spectroscopic Data for 1-Dodecen-11-yne

The structure of **1-Dodecen-11-yne** contains a terminal double bond and a terminal triple bond, which will give rise to characteristic signals in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **1-Dodecen-11-yne** is expected to show distinct signals for the vinylic protons of the double bond and the acetylenic proton of the triple bond.

- Vinylic Protons (C1-H and C1-H): These protons will appear in the downfield region, typically between 4.9 and 5.9 ppm. The geminal protons will likely appear as a multiplet, and the proton on C1 will also be a multiplet due to coupling with the geminal protons and the adjacent methylene protons.

- Allylic Protons (C3-H₂): The protons on the carbon adjacent to the double bond will be deshielded and are expected to resonate around 2.0-2.3 ppm.
- Propargylic Protons (C10-H₂): The protons on the carbon adjacent to the triple bond will appear around 2.1-2.4 ppm.
- Acetylenic Proton (C12-H): The terminal alkyne proton will be a singlet or a narrow triplet (due to long-range coupling) and is expected around 1.9-2.0 ppm.
- Methylene Protons (-CH₂-): The remaining methylene protons in the alkyl chain will appear as a broad multiplet in the range of 1.2-1.6 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the alkene and the sp carbons of the alkyne.

- Vinylic Carbons: The terminal sp² carbon (C1) is expected around 114 ppm, and the internal sp² carbon (C2) around 139 ppm.
- Alkynyl Carbons: The terminal sp carbon (C12) is predicted to be around 68 ppm, and the internal sp carbon (C11) around 84 ppm.
- Alkyl Carbons: The carbons of the methylene chain will resonate in the typical aliphatic region of approximately 20-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching and bending vibrations of the alkene and alkyne functional groups.

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)
≡C-H	Stretching	3300-3260 (strong, sharp)
=C-H	Stretching	3100-3000 (medium)
-C≡C-	Stretching	2150-2100 (weak, sharp)
-C=C-	Stretching	1640 (medium)
=C-H	Out-of-plane bend	990 and 910 (strong)
≡C-H	Bending	680-610 (strong, broad)
C-H (sp ³)	Stretching	2960-2850 (strong)
-CH ₂ -	Bending	1465 (medium)

Mass Spectrometry (MS)

For the mass spectrum, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) and several characteristic fragment ions.

- Molecular Ion (M⁺): The molecular weight of **1-Dodecen-11-yne** (C₁₂H₂₀) is 164.30 g/mol . The M⁺ peak is expected at m/z = 164.
- Fragmentation: Fragmentation is likely to occur at the allylic and propargylic positions due to the stability of the resulting carbocations. Common fragmentation patterns would involve the loss of alkyl radicals.

Experimental Spectroscopic Data for Related Compounds

For comparative purposes, the following tables summarize the experimental spectroscopic data for 1-dodecene and 1-dodecyne.

1-Dodecene

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Multiplicity	Integration
H-1	~5.8	m	1H
H-2	~4.9	m	2H
H-3	~2.0	m	2H
-(CH ₂) ₈ -	~1.3	m	16H
-CH ₃	~0.9	t	3H

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)
C-1	~139.2
C-2	~114.1
C-3 to C-11	~31.9 - 22.7
C-12	~14.1

IR (Neat)	Wavenumber (cm ⁻¹)	Functional Group
~3077	=C-H stretch	
~2924, 2854	C-H stretch (sp ³)	
~1641	C=C stretch	
~1465	-CH ₂ - bend	
~991, 909	=C-H out-of-plane bend	

Mass Spec (EI)	m/z	Relative Intensity
168	M ⁺	
57	100%	
43	High	
41	High	

1-Dodecyne

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Multiplicity	Integration
H-1	~1.9	t	1H
H-3	~2.2	m	2H
-(CH ₂) ₈ -	~1.3-1.5	m	16H
-CH ₃	~0.9	t	3H

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)
C-1	~84.8
C-2	~68.1
C-3 to C-11	~29.6 - 18.5
C-12	~14.1

IR (Neat)	Wavenumber (cm ⁻¹)	Functional Group
~3312	≡C-H stretch	
~2925, 2855	C-H stretch (sp ³)	
~2119	-C≡C- stretch	
~1466	-CH ₂ - bend	

Mass Spec (EI)	m/z	Relative Intensity
166	M ⁺	
43	100%	
57	High	
41	High	

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and Mass Spectra for a liquid organic compound such as **1-Dodecen-11-yne**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.^[1] The solution should be homogeneous.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.^[2] The liquid column should be about 4-5 cm high.^[1]
- Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.^[1]
- Acquisition: Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including the number of scans, spectral width, and relaxation delay.^[1] Acquire the free induction decay (FID).
- Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the signals for ¹H NMR and pick the peaks for both ¹H and ¹³C NMR.

IR Spectroscopy (Neat Liquid)

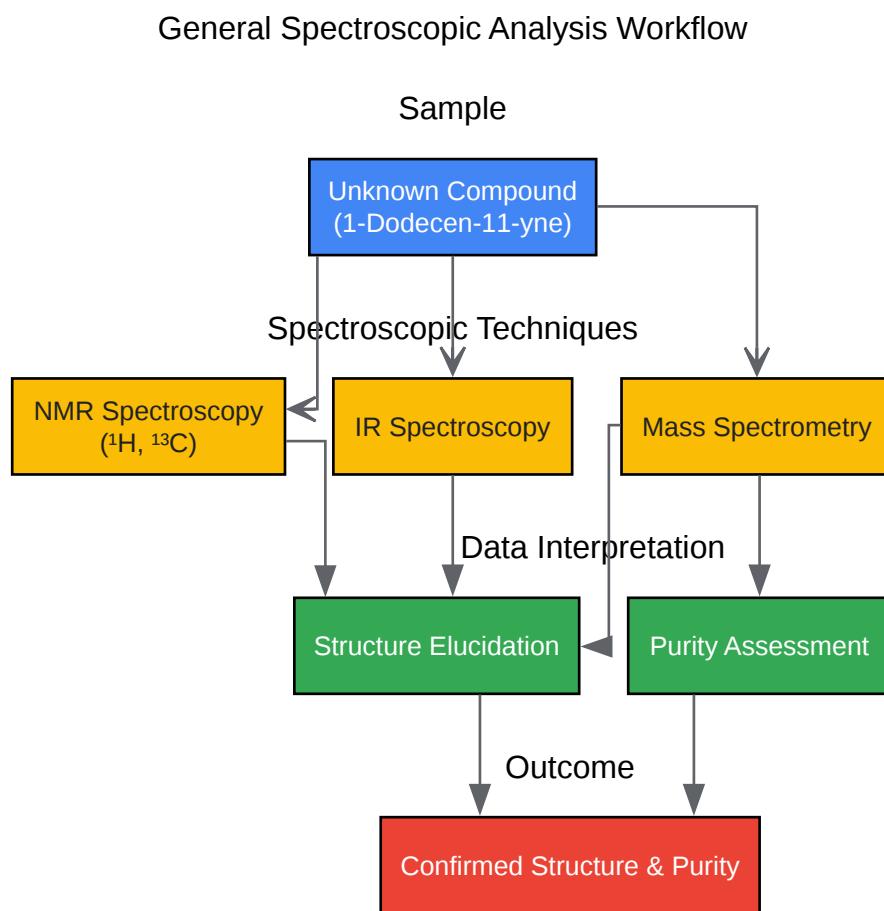
- Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[3]
- Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Background Spectrum: Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Acquire the infrared spectrum of the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[4]

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction or through a direct insertion probe.[5]
- Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: A flowchart illustrating the typical process for determining the structure and purity of an organic compound using various spectroscopic methods.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Dodecen-11-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12090427#spectroscopic-data-for-1-dodecen-11-yne-nmr-ir-mass-spec]

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